4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

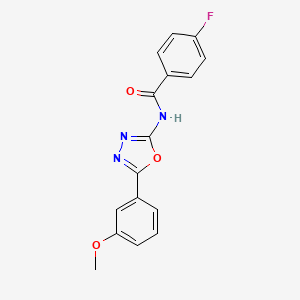

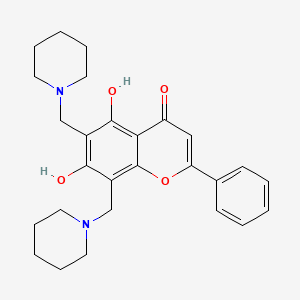

4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate, also known as APDPIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. APDPIC belongs to the class of isoindoline derivatives and is synthesized by the reaction of 4-acetylphenylhydrazine with 2-phenyl-1,3-dioxoisoindoline-5-carboxylic acid.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules that exhibit biological activity, particularly in the development of novel therapeutic agents. The isoindoline nucleus is a common motif in many drugs due to its pharmacophoric properties, which can interact with a wide range of biological targets .

Herbicides

The compound’s reactivity makes it suitable for the synthesis of herbicidal agents. Researchers have been exploring its use in creating more effective and environmentally sustainable herbicides. The structural flexibility allows for the development of new herbicides that can target specific weeds without affecting the surrounding flora .

Colorants and Dyes

Due to its aromatic nature, 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate is used in the synthesis of colorants and dyes. Its ability to undergo various chemical reactions makes it a valuable component in designing dyes with specific properties for use in textiles, inks, and pigments .

Polymer Additives

This compound is also utilized in the modification of polymers. It can be incorporated into polymer chains to enhance certain properties such as thermal stability, UV resistance, and colorfastness. This application is particularly important in the production of high-performance materials for industrial use .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for the synthesis of complex organic molecules. Its reactivity allows chemists to construct a wide array of molecular architectures, which are essential in the discovery and development of new organic compounds .

Photochromic Materials

The unique structure of 4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate lends itself to the creation of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage devices. The compound’s ability to undergo reversible structural changes is key to this application .

Propriétés

IUPAC Name |

(4-acetylphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO5/c1-14(25)15-7-10-18(11-8-15)29-23(28)16-9-12-19-20(13-16)22(27)24(21(19)26)17-5-3-2-4-6-17/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNDYLKJWCCNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)

![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)

![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)

![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)

![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)